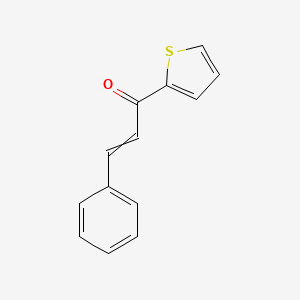

3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-1-thiophen-2-ylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10OS/c14-12(13-7-4-10-15-13)9-8-11-5-2-1-3-6-11/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDNPADUKGZMCHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)C2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39078-33-6 | |

| Record name | (2E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Phenyl 1 Thiophen 2 Yl Prop 2 En 1 One and Its Derivatives

Conventional Claisen-Schmidt Condensation Approaches

The Claisen-Schmidt condensation remains the most fundamental and widely employed method for synthesizing chalcones. This reaction involves the aldol (B89426) condensation of an aromatic ketone with an aromatic aldehyde, followed by dehydration to yield the characteristic α,β-unsaturated ketone. The reaction can be effectively catalyzed by either bases or acids.

Base-Catalyzed Reaction Conditions

Base-catalyzed Claisen-Schmidt condensation is the most common route for the synthesis of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one. The reaction is typically carried out by reacting 2-acetylthiophene (B1664040) with benzaldehyde (B42025) in the presence of a base. A variety of bases have been utilized, with sodium hydroxide (B78521) (NaOH) and potassium hydroxide (KOH) in an alcoholic solvent like ethanol (B145695) being the most traditional.

The general mechanism involves the deprotonation of the α-carbon of the ketone (2-acetylthiophene) by the base to form an enolate ion. This nucleophilic enolate then attacks the carbonyl carbon of the aldehyde (benzaldehyde). The resulting aldol adduct readily undergoes dehydration to form the more stable, conjugated chalcone (B49325).

Several factors influence the efficiency of the base-catalyzed reaction, including the choice of base, solvent, temperature, and reaction time. While traditional methods often involve long reaction times at room temperature or elevated temperatures, modifications have been explored to improve yields and reduce reaction times.

| Reactants | Base | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Acetylthiophene, Benzaldehyde | NaOH | Ethanol | Room Temperature | 12-15 hours | ~85% |

| 2-Acetylthiophene, Benzaldehyde | KOH (10-60% aq.) | Ethanol | 50°C | 12-15 hours | Not Specified |

| Substituted 2-acetylthiophene, Substituted benzaldehyde | LiOH·H₂O | Not Specified | Not Specified | Short | Good |

Acid-Catalyzed Reaction Conditions

Acid-catalyzed Claisen-Schmidt condensation provides an alternative route to thienyl chalcones. In this method, a protic or Lewis acid catalyst is employed. The mechanism typically involves the protonation of the carbonyl oxygen of the aldehyde, rendering the carbonyl carbon more electrophilic and susceptible to attack by the enol form of the ketone.

Commonly used acid catalysts include strong mineral acids like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), as well as Lewis acids such as aluminum chloride (AlCl₃) and boron trifluoride etherate (BF₃·Et₂O). Solid acid catalysts have also been investigated to facilitate easier product separation and catalyst recycling.

| Reactants | Acid Catalyst | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 2-Acetylthiophene, Benzaldehyde | HCl | Not Specified | Not Specified | Not Specified | Not Specified |

| 2-Acetylthiophene, Benzaldehyde | H₅PMo₁₀V₂O₄₀/SiO₂ | Solvent-free | Not Specified | Not Specified | Excellent |

Green Chemistry Principles in Chalcone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to organic synthesis to develop more environmentally benign and efficient processes. The synthesis of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one and its derivatives has benefited from these advancements, with methodologies focusing on the use of alternative energy sources, solvent-free conditions, and reusable catalysts.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times, increased yields, and cleaner reactions. In the context of Claisen-Schmidt condensation, microwave-assisted synthesis has been shown to be highly effective. The rapid heating of the polar reactants and catalysts by microwaves accelerates the reaction rate significantly compared to conventional heating methods. researchgate.net

Microwave-assisted synthesis of thienyl chalcones can be performed in the presence of a catalyst, often under solvent-free conditions or with a minimal amount of a high-boiling, polar solvent. Both basic and solid acid catalysts have been successfully employed in these reactions. For instance, the reaction of 2-acetylthiophene and benzaldehyde in the presence of ethanolic sodium hydroxide can be completed in a matter of seconds to minutes under microwave irradiation. propulsiontechjournal.com

| Reactants | Catalyst/Conditions | Solvent | Power/Temp | Time | Yield |

|---|---|---|---|---|---|

| 2-Acetylthiophene, Benzaldehyde | Ethanolic NaOH | Ethanol | Not Specified | 30-50 seconds | Good |

| Substituted o-hydroxy acetophenones, Aromatic aldehydes | Anhydrous K₂CO₃ | Solvent-free | Not Specified | 3-5 minutes | 85-90% |

| Aryl ketones, Aryl aldehydes | Iodine impregnated alumina | Solvent-free | 120 W, 60°C | < 2 minutes | 79-95% |

Ultrasound-Assisted Synthesis

Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative for the synthesis of chalcones. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can significantly enhance reaction rates.

Ultrasound-assisted Claisen-Schmidt condensation for the synthesis of thienyl chalcones has been demonstrated to be efficient, often proceeding at room temperature with reduced reaction times and high yields. ekb.egresearchgate.net The use of ultrasound can also lead to cleaner products and simpler work-up procedures.

| Reactants | Catalyst/Conditions | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| 5-bromo-2-acetylthiophene, Substituted benzaldehydes | LiOH·H₂O | Not Specified | Mild | Short | Good |

| 4-methyl acetophenone (B1666503), Benzaldehyde derivatives | NaOH | Ethanol | Room Temperature | 1-2 hours | 76.7-90.4% |

Solvent-Free and Mechanochemical Reaction Techniques

Eliminating volatile organic solvents is a key goal of green chemistry. Solvent-free reaction conditions not only reduce environmental pollution but can also lead to improved reaction kinetics and simpler product isolation. The Claisen-Schmidt condensation is well-suited to solvent-free approaches, particularly when combined with mechanochemistry.

Mechanochemical synthesis involves the use of mechanical force (e.g., grinding in a mortar and pestle or ball milling) to induce chemical reactions. researchgate.net In the solvent-free synthesis of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one, the solid reactants (2-acetylthiophene, benzaldehyde, and a solid base like NaOH or KOH) are ground together, leading to the formation of the product in high yield and purity, often in a very short time. researchgate.net This method is simple, efficient, and highly environmentally friendly.

| Reactants | Catalyst/Conditions | Method | Time | Yield |

|---|---|---|---|---|

| 1-(thiophen-2-yl)ethanone, 4-(benzyloxy)benzaldehyde | NaOH | Grinding | 10 minutes | Not Specified |

| 1-(thiophen-2-yl)ethanone, 9-anthracenecarbaldehyde | NaOH | Grinding | 10 minutes | Not Specified |

Catalytic Systems in Thiophene (B33073) Chalcone Synthesis (e.g., Iron Oxide Nanoparticles)

The use of nanocatalysts in organic synthesis represents a significant advancement, bridging the gap between homogeneous and heterogeneous catalysis. nih.gov In the context of thiophene chalcone synthesis, magnetic iron oxide nanoparticles (FeONPs) have emerged as an efficient, affordable, and environmentally friendly heterogeneous catalyst. nih.gov

A novel method utilizes FeONPs to catalyze the reaction between a β-diketone with a trifluoro substituent and various aromatic aldehydes to produce a series of thiophene chalcones. nih.gov The reaction is conducted using sodium ethoxide as a base in an ethanol solvent under reflux conditions. nih.gov This approach is notable for its mild reaction conditions, which simplify the operational aspects of the synthesis. nih.gov The magnetic nature of the FeONPs allows for easy and efficient recovery of the catalyst, which can be reused for up to six cycles without a significant decrease in reactivity, highlighting the sustainability of this method. nih.gov The integration of sonochemistry for the synthesis of the iron oxide nanoparticles further underscores the potential for developing greener synthetic pathways for chalcones. nih.gov

Another approach involves a magnetic zeolite-like metal-organic framework composite material, specifically a core-shell Fe₃O₄@ZIF-8 nanocatalyst. This catalyst has been successfully used for synthesizing chalcone compounds, offering high reaction yields ranging from 85-95%. A key advantage of this system is that it overcomes the challenges associated with catalyst recovery and reusability, problems often encountered with traditional homogeneous catalysts. google.com

Alternative Synthetic Pathways and Coupling Reactions

Beyond traditional condensation reactions, palladium-catalyzed cross-coupling reactions have become powerful tools for forming the core enone structure of chalcones. These methods offer alternative retrosynthetic disconnections and are often compatible with a wider range of functional groups. researchgate.netnih.gov

The Carbonylative Heck coupling reaction provides a direct route to the α,β-unsaturated carbonyl system characteristic of chalcones. researchgate.netresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an aryl halide with an alkene and carbon monoxide. For chalcone synthesis, this can be adapted to couple an aryl iodide with an unsaturated ketone. researchgate.net This methodology is a valuable alternative to the more common Claisen-Schmidt condensation and other coupling reactions like the Suzuki-Miyaura or Sonogashira reactions. researchgate.net

The Suzuki–Miyaura coupling reaction is a versatile palladium-catalyzed carbon-carbon bond-forming reaction that has been successfully applied to the synthesis of chalcones, including those with thiophene moieties. citedrive.comresearchgate.net This reaction typically involves the cross-coupling of an organoboron compound (like a boronic acid) with an organohalide. youtube.com

Two primary retrosynthetic strategies are employed for chalcone synthesis via the Suzuki-Miyaura reaction:

Coupling of a cinnamoyl chloride with an arylboronic acid. nih.govresearchgate.net

Coupling of a benzoyl chloride with a phenylvinylboronic acid. nih.govresearchgate.net

The reaction conditions, such as the choice of palladium catalyst, base, and solvent, significantly impact the reaction yield. researchgate.net For instance, the synthesis of a bichalcone was achieved via a microwave-assisted Suzuki–Miyaura reaction between a boronated chalcone and a brominated chalcone. mdpi.com The table below summarizes the conditions explored for a related Suzuki coupling reaction to produce a bis-benzaldehyde intermediate, showcasing the optimization often required for these reactions. mdpi.com

| Entry | Catalyst | Base | Solvent | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | PdCl₂(dppf) | NaOH | DME/H₂O | 50 | Trace |

| 2 | PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 50 | 25 |

| 3 | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 50 | 32 |

| 4 | PdCl₂(dppf) | NaOH | Dioxane/H₂O | 50 | 48 |

Table 1: Selected conditions for the Suzuki–Miyaura coupling reaction between 2-bromo-4-methoxybenzaldehyde and 5-formyl-2-methoxyphenylboronic acid. Data sourced from mdpi.com.

This method's mild conditions are compatible with a variety of functional groups, allowing for the synthesis of complex chalcones from precursors with sensitive substituents. nih.gov

The Sonogashira reaction, a palladium and copper co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, can be ingeniously adapted to synthesize chalcones. wikipedia.org This domino reaction, termed a coupling-isomerization reaction (CIR), involves an initial Sonogashira coupling followed by a base-catalyzed isomerization of the resulting propargyl alcohol into the final α,β-unsaturated ketone (enone) product. nih.gov

The process begins with the coupling of an electron-deficient (hetero)aryl halide with a (hetero)aryl or alkenyl 1-propargyl alcohol. nih.gov Instead of isolating the expected propargyl alcohol, the reaction proceeds via an amine-base-catalyzed 1,3-hydrogen shift, which isomerizes the intermediate into the more stable chalcone structure. nih.govresearchgate.net This reaction has been successfully used to synthesize a variety of acetylenic thiophenes, which are key precursors or analogues in this synthetic pathway. nih.govblucher.com.br The reaction is advantageous as it can be carried out under mild conditions, sometimes even in aqueous media, making it a valuable tool in the synthesis of complex molecules. wikipedia.org

Advanced Spectroscopic and Structural Elucidation of 3 Phenyl 1 Thiophen 2 Yl Prop 2 En 1 One and Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one and its analogs, ¹H and ¹³C NMR spectra provide invaluable information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum of (E)-3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one, the protons of the phenyl and thiophene (B33073) rings, as well as the vinylic protons, exhibit characteristic chemical shifts (δ) and coupling constants (J). The trans configuration of the alkene protons is typically confirmed by a large coupling constant (J ≈ 15-16 Hz). For instance, one study reports the vinylic protons appearing as doublets at δ 8.10 ppm (d, 1H, J = 15.77 Hz) and δ 7.69 ppm (d, 1H, J = 8.43 Hz). rsc.org The protons of the phenyl group and the thiophene ring resonate in the aromatic region, typically between δ 7.0 and 8.3 ppm. rsc.orgresearchgate.net

The ¹³C NMR spectrum provides insights into the carbon framework. The carbonyl carbon (C=O) is characteristically found downfield, often in the range of δ 188-193 ppm. rsc.orgmdpi.com The carbons of the phenyl and thiophene rings, as well as the vinylic carbons, appear at distinct chemical shifts that are influenced by their electronic environment. For example, in one analysis, the carbonyl carbon of a derivative was observed at δ 190.11 ppm. rsc.org

Table 1: Representative ¹H and ¹³C NMR Data for 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one Analogs

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|

| (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one | 8.00-8.03 (m, 2H), 7.79 (d, 1H, J = 15.71 Hz), 7.55-7.62 (m, 3H), 7.48-7.51 (m, 2H), 7.42 (d, 1H, J = 15.56 Hz), 6.94 (d, 2H, J = 8.85 Hz), 3.86 (s, 3H) | 190.49, 161.61, 144.61, 138.43, 132.48, 130.16, 128.48, 128.34, 127.54, 119.70, 114.35, 55.34 |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | 8.25 (d, J = 8.1 Hz, 1H), 8.08 (d, J = 8.1 Hz, 1H), 8.01 (d, J = 7.7 Hz, 1H), 7.95 (t, J = 7.3 Hz, 1H), 7.85–7.80 (m, 2H), 7.75 (d, J = 7.4 Hz, 1H), 7.70 (t, J = 7.9 Hz, 1H), 7.66 (d, J = 16.1 Hz, 1H), 7.24 (d, J = 16.1 Hz, 1H) | 192.6, 148.8, 146.9, 141.6, 135.3, 135.1, 134.4, 132.2, 131.8, 130.0, 129.8, 129.7, 129.6, 125.3, 125.1 |

| N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide | 9.32 (s, 1H, NH–C═O), 7.33 (d, 1H), 7.06–7.33 (m, 3H), 6.98 (d, 1H), 6.89 (d, 1H), 4.10 (s, 2H, −CH2−) | - |

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one and its analogs, the FTIR spectrum is characterized by several key absorption bands.

The most prominent band is typically the carbonyl (C=O) stretching vibration, which appears in the region of 1626-1667 cm⁻¹. mdpi.comiaea.org The exact position of this band can be influenced by conjugation and the presence of substituents on the aromatic rings. The C=C stretching vibration of the α,β-unsaturated system is usually observed around 1511-1602 cm⁻¹. rsc.orgmdpi.com Vibrations corresponding to the C-H bonds of the aromatic rings and the alkene are also present. For instance, a study on (E)-N-(3,1-benzothiazol-2-yl)-3-(thiophen-2-yl)acrylamide reported a C=O stretch at 1660 cm⁻¹ and a C=C stretch at 1598 cm⁻¹. researchgate.net

Table 2: Key FTIR Absorption Bands for 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one and Analogs

| Functional Group | Wavenumber (cm⁻¹) | Reference |

|---|---|---|

| C=O (Carbonyl) | 1626.77 - 1667 | mdpi.comiaea.org |

| C=C (Alkene) | 1511 - 1602 | rsc.orgmdpi.com |

| C-H (Aromatic) | ~3038 - 3067 | researchgate.net |

| C-S (Thiophene) | ~690 - 703.16 | iaea.org |

Mass Spectrometry (LC-ESI-MS/MS, High-Resolution Mass Spectrometry)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula.

For 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one (C₁₃H₁₀OS), the expected exact mass is approximately 214.0452 g/mol . echemi.com HRMS analysis can confirm this with high precision. For example, a study on a difluorinated analog, C₁₅H₁₀F₂O, reported a calculated m/z of 244.06997 for the molecular ion [M]⁺, with a found value of 244.06991, demonstrating excellent accuracy. rsc.org

Electron Ionization (EI) mass spectrometry often reveals characteristic fragmentation patterns. For a related compound, (E)-N-(3,1-benzothiazol-2-yl)-3-(thiophen-2-yl)acrylamide, the mass spectrum showed a molecular ion peak at m/z 286 and a fragment corresponding to the loss of a carbonyl group at m/z 258. researchgate.net

Table 3: High-Resolution Mass Spectrometry Data for Selected Analogs

| Compound | Formula | Calculated m/z | Found m/z |

|---|---|---|---|

| 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one | C₂₁H₁₆ClNOS | 366.0719 [M+H]⁺ | 366.0717 [M+H]⁺ |

| (E)-1-(2,4-difluorophenyl)-3-phenylprop-2-en-1-one | C₁₅H₁₀F₂O | 244.06997 [M]⁺ | 244.06991 [M]⁺ |

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Chalcones, with their extended π-conjugated systems, typically exhibit strong absorption in the UV-Vis region. The absorption maxima (λmax) are influenced by the solvent polarity and the nature of the substituents on the aromatic rings.

For (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one, electronic transitions were observed at 422 nm (n → π) and 275 nm (π → π), with a shoulder at 309 nm (π → π*). iaea.org The presence of electron-donating groups generally leads to a bathochromic (red) shift in the absorption maxima, while electron-withdrawing groups can cause a hypsochromic (blue) shift. bas.bg

Fluorescence spectroscopy reveals the emission properties of a molecule after it has been excited by light. Many chalcone (B49325) derivatives are fluorescent, and their emission characteristics are also sensitive to the molecular structure and environment. nih.gov For instance, some hydroxy chalcone analogs exhibit dual emission at low temperatures, which has been attributed to processes like excited-state intramolecular proton transfer (ESIPT). mdpi.com

Table 4: UV-Vis Absorption and Fluorescence Data for Thiophene-Based Chalcone Analogs

| Compound/Analog Type | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

|---|---|---|---|

| (E)-3-(3-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-one | - | 275, 309, 422 | - |

| 2-Hydroxy chalcone analog | Dichloromethane | 456 | - |

| 2-Hydroxy chalcone analog | Acetonitrile | 461 | - |

| 2-Methoxy chalcone analog | Dichloromethane | 418 | - |

| 2-Methoxy chalcone analog | Acetonitrile | 424 | - |

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise bond lengths, bond angles, and torsion angles, confirming the molecular geometry and stereochemistry.

For chalcone derivatives, X-ray analysis typically confirms the E (trans) configuration of the double bond, which is the more thermodynamically stable isomer. researchgate.net The analysis of (E)-1-(2-aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one revealed a nearly planar molecule with a dihedral angle of 3.73(8)° between the phenyl and thiophene rings. nih.gov The crystal structure of (E)-3-[5-(diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one also confirmed the E configuration with a C16—C17—C18—C19 torsion angle of 177.90(1)°. researchgate.net

Table 5: Crystallographic Data for Selected Analogs

| Compound | Crystal System | Space Group | Key Torsion Angle (°) |

|---|---|---|---|

| (E)-1-(2-Aminophenyl)-3-(thiophen-2-yl)prop-2-en-1-one | Monoclinic | P2₁/c | C7–C8–C9–C10 = 179.29 (15) |

| (E)-3-[5-(Diphenylamino)thiophen-2-yl]-1-(pyridin-3-yl)prop-2-en-1-one | - | - | C16—C17—C18—C19 = 177.90 (1) |

| (E)-1,3-bis(2-nitrophenyl)prop-2-en-1-one | Triclinic | P1̅ | - |

| (E)-1-(2-nitrophenyl)-3-(3-nitrophenyl)prop-2-en-1-one | Orthorhombic | Pbca | - |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen, and sulfur) in a compound. This data is used to confirm the empirical and molecular formula of a newly synthesized compound. The experimentally determined percentages are compared with the theoretically calculated values.

For example, for a derivative with the formula C₁₄H₁₀N₂O₂S, the calculated elemental composition was C, 58.72%; H, 3.52%; N, 9.78%. The found values were C, 58.65%; H, 3.16%; N, 9.54%, which are in close agreement. researchgate.net Similarly, for 3-benzyl-2-[bis(1H-pyrrol-2-yl)methyl]thiophene (C₂₀H₁₈N₂S), the calculated percentages were C 75.44, H 5.70, N 8.80, S 10.07, and the found values were C 75.67, H 5.41, N 9.09, S 9.81. nih.gov

Table 6: Elemental Analysis Data for Selected Analogs

| Formula | Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|---|

| C₁₄H₁₀N₂O₂S | C | 58.72 | 58.65 | researchgate.net |

| H | 3.52 | 3.16 | researchgate.net | |

| N | 9.78 | 9.54 | researchgate.net | |

| C₂₀H₁₈N₂S | C | 75.44 | 75.67 | nih.gov |

| H | 5.70 | 5.41 | nih.gov | |

| N | 8.80 | 9.09 | nih.gov | |

| S | 10.07 | 9.81 | nih.gov |

Computational Chemistry and Theoretical Investigations of Thiophene Chalcones

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For thiophene (B33073) chalcones, DFT studies are instrumental in elucidating geometric parameters, understanding molecular orbital interactions, and mapping electrostatic potentials to predict reactive sites.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the optimized geometry. These calculations provide data on bond lengths, bond angles, and dihedral angles. For thiophene chalcone (B49325) derivatives, studies reveal that the molecule is generally not perfectly planar. For instance, in the crystal structure of (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one, the dihedral angle between the phenyl and thiophene rings is 11.4 (2)°. The central propenone unit (–CH=CH–C=O) typically adopts a trans configuration, which is the more stable arrangement. This near-planar structure is crucial for the delocalization of π-electrons across the molecule, which influences its electronic and optical properties.

Theoretical calculations for similar chalcone structures, such as (E)-3-(Furan-2-yl)-1-Phenylprop-2-en-1-one, have shown good agreement between geometric parameters calculated via DFT methods (using the B3LYP/6-311++G(d,p) basis set) and experimental values obtained from X-ray diffraction. This concordance validates the use of DFT for accurately predicting the structural characteristics of these compounds.

| Parameter | Value | Description |

|---|---|---|

| Dihedral Angle (Phenyl-Thiophene) | 11.4 (2)° | The twist angle between the planes of the phenyl and thiophene rings in (2E)-3-[4-(dimethylamino)phenyl]-1-(thiophen-2-yl)prop-2-en-1-one. |

| Configuration (C=C) | trans | The geometric arrangement around the central carbon-carbon double bond, typical for chalcones. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity.

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. DFT calculations are used to determine the energies of these orbitals. For a derivative, 3-(4-(dimethylamino)phenyl)-1,5-di(thiophen-2-yl)pentane-1,5-dione, DFT studies have been used to compute orbital energies and analyze its optoelectronic properties. The distribution of HOMO and LUMO across the chalcone backbone indicates the regions most susceptible to electrophilic and nucleophilic attack, respectively. The energy gap provides insights into the charge transfer interactions that can occur within the molecule.

| Orbital | Energy (eV) | Significance |

|---|---|---|

| HOMO | - | Highest occupied molecular orbital; indicates the ability to donate electrons. |

| LUMO | - | Lowest unoccupied molecular orbital; indicates the ability to accept electrons. |

| Energy Gap (ΔE) | - | Difference between LUMO and HOMO energies; a smaller gap often correlates with higher chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic reagents. The MEP map displays regions of different electrostatic potential on the electron density surface.

In a typical MEP map for a thiophene chalcone, the negative regions (usually colored red or yellow) are associated with high electron density and are susceptible to electrophilic attack. These areas are generally located around electronegative atoms, such as the carbonyl oxygen. Conversely, the positive regions (colored blue) indicate electron-deficient areas and are prone to nucleophilic attack, often found around the hydrogen atoms. DFT methods are used to calculate and generate these MEP surfaces, providing a visual guide to the molecule's reactive sites.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of thiophene chalcones, MD simulations are particularly valuable for investigating their interactions with biological macromolecules, such as proteins, providing insights into their conformational stability and binding dynamics.

MD simulations can be used to assess the stability of a ligand, such as a thiophene chalcone derivative, when bound to the active site of a target protein. A key metric used in this analysis is the Root Mean Square Deviation (RMSD), which measures the average deviation of the protein's backbone atoms or the ligand's heavy atoms from their initial positions over the course of the simulation.

A stable RMSD value over time suggests that the protein-ligand complex has reached equilibrium and remains stable. For example, MD simulations performed on a complex of a thiophene-containing compound with a target protein (Cathepsin S) showed that the system achieved stability, indicating a favorable binding interaction. This analysis helps to validate docking results and provides a dynamic picture of the complex's behavior in a simulated physiological environment.

Molecular Docking Studies with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. This method is widely used to predict the binding affinity and interaction modes of potential drug candidates with their biological targets.

The binding of thiophene chalcones to protein targets is governed by a variety of intermolecular forces. Docking studies reveal that these interactions typically include:

Hydrophobic Interactions: The aromatic phenyl and thiophene rings often engage in hydrophobic interactions with nonpolar amino acid residues within the protein's binding pocket. For instance, studies on MDM2 inhibitors show chalcones binding to a hydrophobic pocket formed by residues such as L54, V93, and F91. mdpi.com

Hydrogen Bonding: The carbonyl group of the chalcone scaffold is a key hydrogen bond acceptor, frequently forming hydrogen bonds with amino acid residues like Gln and Tyr in the active site of proteins like MDM2. mdpi.com

π-Interactions: The aromatic systems of the chalcone can participate in various π-interactions, including π-π stacking, π-alkyl, and π-anion interactions with the amino acid residues of the target protein, further stabilizing the ligand-protein complex.

The strength of these interactions determines the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol), where a more negative value indicates a stronger and more stable interaction.

Molecular docking simulations have been employed to investigate the interaction of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one and related thiophene chalcones with a range of biological macromolecules.

MDM2 and Bcl-2: Chalcone derivatives have been investigated as inhibitors of protein-protein interactions in cancer pathways, such as p53-MDM2 and Bcl-2. Docking studies of a novel chalcone against the MDM2 protein showed that the ligand binds to its hydrophobic pocket, with the amino group forming hydrogen bonds with residues Q24 and Y100. mdpi.com In studies involving the anti-apoptotic protein Bcl-2, a thiophene-chalcone derivative demonstrated a strong binding energy of -24.2 Kcal/mole. nih.gov However, other molecular docking studies on different chalcone analogues concluded they had no potential as Bcl-2 inhibitors due to higher (less favorable) binding free energy values compared to the reference inhibitor, Venetoclax. unja.ac.id

Penicillin-Binding Proteins (PBP) and Staphylocoagulase: Thiophene-chalcone analogues have been evaluated for their potential antibacterial activity by docking against key bacterial proteins. A study involving Penicillin-Binding Proteins (PDB ID: 1MWT) and Staphylocoagulase (PDB ID: 1NU7) from Methicillin-resistant Staphylococcus aureus (MRSA) showed promising results. lookchem.com One of the synthesized compounds, 3-mesityl-1-(thiophen-2-yl)prop-2-en-1-one, exhibited binding scores of -6.9 kcal/mol against PBP and -7.1 kcal/mol against Staphylocoagulase, indicating stable interactions. lookchem.com

Tobacco Mosaic Virus Coat Protein (TMV-CP): Chalcone derivatives containing a thiophene sulfonate group have shown potent antiviral activity against the Tobacco Mosaic Virus (TMV). rsc.org Molecular docking studies revealed that these compounds could embed effectively into the pocket between two subunits of the TMV Coat Protein (PDB ID: 1EI7). rsc.org This interaction was further confirmed by microscale thermophoresis (MST), which measured strong binding affinities (Kd values) of 0.270 and 0.301 μmol L−1 for the active compounds. rsc.org

Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2): As key enzymes in the inflammatory pathway, COX-1 and COX-2 are important targets for anti-inflammatory drugs. In silico molecular docking studies have been performed on thiophene-bearing pyrimidine (B1678525) derivatives, which are synthesized from thiophene chalcones, to predict their anti-inflammatory action. pnrjournal.com These studies help in understanding the binding modes and interactions within the active sites of COX enzymes. pnrjournal.com

TRPA1 Channel: The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a target for sensory processes, including pain and inflammation. Studies on a series of eleven chalcone derivatives showed that they could act as potent activators of the TRPA1 channel, which was followed by a strong desensitizing effect. nih.govresearchgate.net This dual activity suggests that chalcones could be developed as anti-hyperalgesic agents based on TRPA1 desensitization. nih.gov

Tyrosinase: Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis and a target for agents that control hyperpigmentation. Thiophene chalcone derivatives have been designed and evaluated as tyrosinase inhibitors, showing potent activity.

Farnesyltransferase: Farnesyltransferase is an enzyme implicated in cancer signaling pathways. While not specific to thiophene chalcones, a study on new indolizine-chalcone derivatives identified them as highly potent inhibitors of human farnesyltransferase, with IC50 values in the low nanomolar range. nih.gov This highlights the potential of the broader chalcone scaffold in targeting this enzyme. nih.govrsc.org

The table below summarizes the findings from various molecular docking studies on thiophene chalcones and related derivatives against specific protein targets.

| Protein Target | PDB Code | Compound Type | Key Findings | Binding Score / Affinity |

| MDM2 | 4HG7 | Chalcone derivative | Binds to hydrophobic pocket; H-bonds with Q24, Y100. mdpi.com | Not specified |

| Bcl-2 | - | Thiophene-chalcone | Interacted with the active site. nih.gov | -24.2 Kcal/mole |

| Penicillin-Binding Protein | 1MWT | Thiophene-chalcone analogue | Stable interaction in the allosteric site. lookchem.com | -6.9 kcal/mol |

| Staphylocoagulase | 1NU7 | Thiophene-chalcone analogue | Stable interaction in the active site. lookchem.com | -7.1 kcal/mol |

| TMV Coat Protein | 1EI7 | Thiophene sulfonate chalcone | Embedded in pocket between subunits. rsc.org | Kd = 0.270 μmol L⁻¹ |

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide deep insights into the electronic structure, stability, and reactivity of molecules like thiophene chalcones. These calculations are used to determine various electronic properties. thaiscience.infoum.edu.mybiointerfaceresearch.com

Molecular Geometry: DFT methods, such as B3LYP with a 6-311G++(d,p) basis set, are used to optimize the molecular geometry, predicting bond lengths and angles in the ground state. um.edu.my For chalcones, these calculations often confirm a trans configuration around the C=C double bond as the more thermodynamically stable isomer. dergipark.org.tr

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining a molecule's electronic and optical properties. The energy of the HOMO is related to its electron-donating ability, while the LUMO's energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is a key parameter indicating the molecule's chemical reactivity and kinetic stability. um.edu.my A smaller energy gap suggests higher reactivity and suitability for charge transfer processes, which is relevant for applications in optoelectronics. um.edu.my For thiophene chalcone derivatives, the HOMO-LUMO energy gap has been calculated to be in the range of 3.1 to 3.4 eV. um.edu.myresearchgate.net

Molecular Electrostatic Potential (MEP): The MEP surface map illustrates the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is vital for understanding how the molecule will interact with other molecules and biological receptors. dergipark.org.tr

Global Chemical Reactivity Descriptors: From the HOMO and LUMO energies, various descriptors like electronegativity, chemical hardness, and softness can be calculated to further quantify the molecule's reactivity. researchgate.net

Non-Linear Optical (NLO) Properties: DFT calculations can also predict properties like dipole moment, polarizability, and first hyperpolarizability, which indicate a molecule's potential for use in NLO applications. biointerfaceresearch.com

The table below presents representative data from DFT calculations on thiophene chalcone derivatives.

| Parameter | Method | Typical Value/Observation | Significance |

| HOMO Energy | DFT/B3LYP | ~ -6.5 eV um.edu.my | Electron-donating ability |

| LUMO Energy | DFT/B3LYP | ~ -3.3 eV um.edu.my | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 3.1 - 3.4 eV um.edu.myresearchgate.net | Chemical reactivity, stability, charge transfer |

| Molecular Geometry | DFT/B3LYP | Trans configuration is more stable. dergipark.org.tr | Defines the 3D shape and steric properties |

Advanced Intermolecular Interaction Analysis (Hirshfeld Surface Analysis, 2D Fingerprint Plots)

Hirshfeld surface analysis is a powerful computational method for visualizing and quantifying intermolecular interactions within a crystal lattice. mdpi.com It maps the regions of space where molecules are in close contact and provides a detailed picture of the crystal packing.

The Hirshfeld surface is generated based on the electron distribution of a molecule. Various properties can be mapped onto this surface, with d_norm being a key one. The d_norm surface uses a red-white-blue color scheme, where red spots highlight intermolecular contacts that are shorter than the van der Waals radii, often indicating hydrogen bonds or other strong interactions. nih.gov

Complementing the 3D surface, 2D fingerprint plots are generated, which summarize all intermolecular contacts as a scatter plot of the distances from the surface to the nearest atom inside (d_i) and outside (d_e) the surface. nih.gov These plots allow for the quantitative decomposition of the Hirshfeld surface into contributions from specific types of atomic contacts. mdpi.com

For chalcone and thiophene derivatives, Hirshfeld analyses typically reveal the following key interactions: mdpi.comnih.govresearchgate.net

H···H Contacts: These are generally the most abundant interactions, often contributing over 30-50% to the total Hirshfeld surface area, reflecting the importance of van der Waals forces in the crystal packing. mdpi.com

C···H/H···C Contacts: These interactions, which can include C–H···π interactions, often appear as characteristic "wings" on the 2D fingerprint plot and are significant contributors to crystal stability. nih.gov

O···H/H···O Contacts: These contacts are represented by sharp spikes on the fingerprint plot and correspond to hydrogen bonds, which are crucial directional forces in organizing the molecular packing. nih.gov

C···C Contacts: These can indicate the presence of π-π stacking interactions between aromatic rings, which are also important for stabilizing the crystal structure. nih.gov

The table below shows a typical percentage contribution of different intermolecular contacts for chalcone derivatives as determined by Hirshfeld surface analysis.

| Intermolecular Contact | Typical Percentage Contribution | Feature on 2D Fingerprint Plot |

| H···H | 34.3% mdpi.com | Large, diffuse central region |

| O···H/H···O | 19.2% mdpi.com | Sharp, distinct spikes |

| C···H/H···C | 16.7% mdpi.com | "Wing-like" features |

| C···C | 6.5% mdpi.com | Diffuse, often triangular region |

| C···O/O···C | 6.7% mdpi.com | Other distinct features |

Computational Prediction of Absorption, Distribution, Metabolism, Excretion (ADME) Properties

In silico ADME prediction is an essential part of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. Various computational models and web-based tools, such as SwissADME and pkCSM, are used to predict these properties for thiophene chalcones. mdpi.comroyalsocietypublishing.org

These predictions are often guided by established rules for drug-likeness, such as Lipinski's Rule of Five, which suggests that a compound is more likely to be orally bioavailable if it has:

Molecular weight ≤ 500 g/mol

LogP (a measure of lipophilicity) ≤ 5

Hydrogen bond donors ≤ 5

Hydrogen bond acceptors ≤ 10

Studies on thiophene-containing chalcones have shown that these derivatives generally satisfy these ADME properties. royalsocietypublishing.orgnih.gov Key predicted parameters include:

Absorption: Predictions for properties like human intestinal absorption and Caco-2 cell permeability indicate whether a compound is likely to be well-absorbed after oral administration.

Distribution: The blood-brain barrier (BBB) penetration is a critical parameter, especially for drugs targeting the central nervous system. Thiophene-based chalcones have been studied for their ability to cross the BBB. core.ac.uk

Metabolism: Predictions often involve assessing whether the compound is likely to be a substrate or inhibitor of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

Excretion: Parameters related to renal clearance are estimated.

Toxicity: In silico models can predict potential toxicities, such as AMES toxicity (mutagenicity), hepatotoxicity, and maximum tolerated dose. lookchem.comroyalsocietypublishing.orgcore.ac.uk

The computational analysis of thiophene chalcones has demonstrated that they generally possess favorable ADME profiles with low predicted toxicity risks, making them promising scaffolds for further drug development. royalsocietypublishing.org

The table below lists some key ADME parameters and typical predicted values for thiophene chalcone derivatives.

| ADME Parameter | Predicted Property | Tool/Method | Significance |

| Drug-Likeness | Satisfies Lipinski's Rule of Five royalsocietypublishing.org | SwissADME | Oral bioavailability |

| Absorption | High intestinal absorption royalsocietypublishing.org | In silico models | Efficacy of oral administration |

| Distribution | Variable BBB penetration core.ac.uk | BBB Predictor | CNS activity potential |

| Toxicity | No AMES toxicity lookchem.com | Osiris Calculator | Safety profile |

| Flexibility | Rotatable Bonds: 1-5 mdpi.com | SwissADME | Target selectivity |

| Polarity | TPSA: 28-137 Ų mdpi.com | SwissADME | Drug transport and availability |

Mechanistic Investigations of Biological Activities of Thiophene Chalcones

Anticancer Activity Mechanisms

The anticancer potential of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one and its derivatives is attributed to a multi-faceted approach that targets various hallmarks of cancer. These mechanisms include the induction of programmed cell death, disruption of the cell division cycle, and inhibition of crucial enzymes and structural proteins within cancer cells.

Modulation of Apoptotic Pathways (e.g., p53 Pathway, MDM2, Bcl-2 Inhibition)

While direct evidence for the interaction of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one with the p53 pathway and MDM2 is still emerging, studies on its derivatives highlight the modulation of the Bcl-2 family of proteins as a key apoptotic mechanism. For instance, a novel cyanoacrylamide derivative incorporating a thiophene-pyrazole scaffold linked to sulphamethoxazole has been shown to block anti-apoptotic proteins. This derivative demonstrated a potent cytotoxic effect against the HCT116 colorectal carcinoma cell line, suggesting its ability to induce apoptosis.

Further research on other thiophene (B33073) chalcone (B49325) derivatives has shown that they can induce apoptosis by altering the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. This disruption of mitochondrial membrane potential ultimately leads to the activation of caspases and programmed cell death.

| Compound Derivative | Cancer Cell Line | Apoptotic Mechanism |

| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide linked to sulphamethoxazole | HCT116 (Colorectal Carcinoma) | Blocks anti-apoptotic proteins, induces apoptosis. |

Cell Cycle Regulation (e.g., G2/M Phase Arrest)

The ability of thiophene chalcones to halt the proliferation of cancer cells is often linked to their capacity to induce cell cycle arrest, particularly at the G2/M phase. This prevents the cells from entering mitosis and undergoing division. A study on a novel inhibitor, 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide linked to sulphamethoxazole, revealed that it stimulated cell cycle arrest at the G2/M phase in HCT116 cells. This effect is a common mechanism for many anticancer agents, as it can trigger apoptosis in cells with damaged DNA. Chalcone derivatives with enone and thiophene rings have been shown to bind to tubulin in K562 chronic myeloid leukemia cells, inhibiting their growth at the G2/M stage of the cell cycle.

| Compound Derivative | Cancer Cell Line | Effect on Cell Cycle |

| 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-pyrazol-4-yl)acrylamide linked to sulphamethoxazole | HCT116 (Colorectal Carcinoma) | G2/M phase arrest. |

| Thiophene chalcone derivatives | K562 (Chronic Myeloid Leukemia) | G2/M phase arrest. |

Enzyme Inhibition (e.g., DNA Topoisomerase, Farnesyltransferase)

While specific studies on the inhibition of DNA topoisomerase and farnesyltransferase by 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one are limited, the broader class of chalcones is known to target various enzymes crucial for cancer cell survival. Thiophene-based chalcones have been investigated for their inhibitory effects on a range of enzymes. For example, some chalcone-sulfonate derivatives bearing a thiophene motif have been synthesized and evaluated for their enzyme inhibition effects on acetylcholinesterase (AChE). Although not directly related to anticancer activity, this demonstrates the potential of the thiophene chalcone scaffold to interact with and inhibit enzyme function. Further research is needed to explore the specific inhibitory activities of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one against enzymes directly involved in cancer progression like topoisomerases and farnesyltransferase.

Tubulin Interaction and Polymerization Inhibition

A significant mechanism underlying the anticancer activity of many chalcones, including those with a thiophene ring, is their interaction with tubulin. Tubulin is the protein subunit of microtubules, which are essential for maintaining cell structure and forming the mitotic spindle during cell division. By inhibiting tubulin polymerization, these compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.

A series of chalcone-like agents, where the double bond of the enone system is embedded within a thiophene ring, were synthesized and shown to inhibit tubulin assembly. This suggests that the thiophene ring can maintain the necessary conformation of the two aryl rings for potent antiproliferative activity. These derivatives also inhibited colchicine (B1669291) binding to tubulin, indicating a competitive interaction at the colchicine-binding site on β-tubulin.

| Compound Class | Activity | Mechanism |

| Thiophene chalcone derivatives | Inhibition of tubulin assembly | Disrupts microtubule dynamics, leading to G2/M arrest and apoptosis. |

Disruption of Cancer Cell Proliferation

The culmination of the aforementioned mechanisms—apoptosis induction, cell cycle arrest, and tubulin polymerization inhibition—results in a potent disruption of cancer cell proliferation. The compound 3-phenyl-1-thiophen-2-yl-propenone was among a series of heteroaryl chalcones screened for their inhibitory effect on VEGF-induced angiogenesis, a critical process for tumor growth and metastasis. This anti-angiogenic activity further contributes to its ability to disrupt cancer cell proliferation by cutting off the tumor's blood supply.

Anti-inflammatory Activity Mechanisms

In addition to its anticancer properties, 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one and its derivatives have demonstrated significant anti-inflammatory effects. The primary mechanism appears to be the inhibition of key enzymes and signaling pathways involved in the inflammatory response.

Research has shown that chalcones and their derivatives can inhibit enzymes like cyclooxygenase (COX), which are responsible for the synthesis of prostaglandins, key mediators of inflammation. A study on a specific derivative, 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one, demonstrated its ability to inhibit the expression of monocyte chemoattractant protein-1 (MCP-1) in macrophages. MCP-1 is a chemokine that plays a crucial role in the recruitment of inflammatory cells. The inhibitory effect of this derivative was mediated through the suppression of reactive oxygen species (ROS) production and the inhibition of Akt signaling, which in turn suppressed the activation of the transcription factor AP-1.

| Compound Derivative | Target | Mechanism |

| 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one | MCP-1 expression in macrophages | Inhibition of ROS production and Akt signaling, leading to suppression of AP-1 activation. |

| Thiophene chalcones (general) | Cyclooxygenase (COX) enzymes | Inhibition of prostaglandin (B15479496) synthesis. |

Inhibition of Intracellular Kinase Signaling Pathways (e.g., Akt, JNK, ERK, p38)

Kinase signaling pathways are crucial for transducing inflammatory signals. Research has demonstrated that TI-I-175 effectively modulates the Akt signaling pathway. nih.govnih.gov In LPS-stimulated macrophages, TI-I-175 treatment significantly inhibited the phosphorylation of Akt. nih.govresearchgate.netkoreascience.kr The suppression of Akt signaling is a key mechanism through which this compound exerts its anti-inflammatory effects, as this pathway is involved in the expression of various inflammatory genes. nih.gov While the effects on Akt are well-documented for this specific thiophene chalcone derivative, broader studies on other enone-based compounds have shown modulation of mitogen-activated protein kinases (MAPKs) such as JNK, ERK, and p38, suggesting a wider potential for this class of molecules to interfere with inflammatory kinase cascades. nih.gov

Suppression of Inflammatory Mediators (e.g., Monocyte Chemoattractant Protein-1 (MCP-1), Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), Nitric Oxide, Cyclooxygenase (COX), Lipooxygenase (LOX))

A primary outcome of the anti-inflammatory activity of thiophene chalcones is the suppression of key inflammatory mediators. The derivative TI-I-175 potently inhibits the expression of Monocyte Chemoattractant Protein-1 (MCP-1), a chemokine crucial for recruiting immune cells to sites of inflammation. nih.govnih.gov Studies in RAW 264.7 macrophages showed that TI-I-175 strongly suppressed LPS-induced MCP-1 mRNA expression without affecting cell viability. biomolther.orgkoreascience.kr This effect is mediated by its actions on upstream signaling involving ROS and Akt. nih.govnih.gov While chalcones as a class are known to suppress other mediators like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Nitric Oxide (NO), the specific research on TI-I-175 has focused on its pronounced inhibitory effect on MCP-1. nih.govbiomolther.org

Table 1: Effect of 3-(4-Hydroxyphenyl)-1-(thiophen-2-yl)prop-2-en-1-one on Inflammatory Mediators

| Mediator | Effect | Cell Model | Stimulus | Reference |

| MCP-1 | Potent inhibition of mRNA expression | RAW 264.7 macrophages | LPS | nih.govnih.govkoreascience.kr |

| ROS | Significant decrease in production | RAW 264.7 macrophages | LPS | nih.govbiomolther.orgresearchgate.net |

Interference with Transcription Factor Activation (e.g., Activator Protein-1 (AP-1), Nuclear Factor-κB (NF-κB))

The expression of inflammatory genes is controlled by transcription factors. The mechanistic pathway for TI-I-175 involves direct interference with the activation of Activator Protein-1 (AP-1). nih.govnih.govresearchgate.net In LPS-treated macrophages, TI-I-175 markedly prevented the transcriptional activation of AP-1. nih.govkoreascience.kr This blockade of AP-1 is a downstream consequence of the inhibition of ROS production and Akt signaling. nih.gov Notably, the activity of another key inflammatory transcription factor, Nuclear Factor-κB (NF-κB), was not inhibited by TI-I-175. nih.govnih.govkoreascience.kr This indicates a specific mechanism of action, where the suppression of MCP-1 expression is mediated primarily through the regulation of AP-1 rather than NF-κB. nih.govresearchgate.net

Table 2: Research Findings on Transcription Factor Modulation

| Transcription Factor | Effect of TI-I-175 | Upstream Regulators | Reference |

| AP-1 | Markedly prevented transcriptional activation | ROS, Akt | nih.govnih.govkoreascience.kr |

| NF-κB | No significant inhibition observed | - | nih.govnih.govkoreascience.kr |

Interaction with Specific Ion Channels (e.g., TRPA1)

The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a sensor for noxious chemical stimuli and is implicated in inflammation and pain. nih.govnih.gov It can be activated by a wide variety of electrophilic compounds. nih.gov While various organic polysulfides and other molecules are known to activate TRPA1 channels, specific studies detailing the direct interaction of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one or its derivatives with the TRPA1 ion channel are not available in the reviewed literature. mdpi.com

Antimicrobial Activity Mechanisms

While various thiophene-containing compounds have been investigated for their antibacterial properties, the specific mechanisms of action for 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one are not extensively detailed in the available research.

Antibacterial Mechanisms (e.g., Penicillin-Binding Proteins Interaction, Staphylocoagulase Inhibition, Glucosamine-6-Phosphate Synthase Enzyme Inhibition)

The bacterial cell wall is a common target for antibiotics, with Penicillin-Binding Proteins (PBPs) being crucial enzymes in its synthesis. nih.govmdpi.com Similarly, Glucosamine-6-Phosphate Synthase is another recognized target for antimicrobial agents. nih.gov However, specific research demonstrating the interaction of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one with PBPs, or its ability to inhibit staphylocoagulase or Glucosamine-6-Phosphate Synthase, has not been identified. Studies on other thiophenyl derivatives have suggested different modes of action, such as the inhibition of FtsZ polymerization, a key step in bacterial cell division. nih.gov

Antifungal Mechanisms

The antifungal action of chalcones, including those with a thiophene moiety, is often attributed to their interaction with the fungal cell membrane, a critical component for fungal survival and pathogenicity.

Ergosterol (B1671047) Fungal Membrane Targeting: Ergosterol is a vital sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. While direct evidence for 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one specifically targeting ergosterol is not extensively detailed in the available literature, the broader class of chalcones has been shown to disrupt the fungal cell membrane. This disruption is hypothesized to occur through interactions that lead to increased membrane permeability and leakage of intracellular components, ultimately resulting in fungal cell death.

Sterol 14α-Demethylase Inhibition: Another key mechanism in antifungal activity is the inhibition of enzymes involved in the ergosterol biosynthesis pathway. Sterol 14α-demethylase (CYP51) is a crucial enzyme in this pathway. Its inhibition leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, which disrupts membrane structure and function. Although specific studies on the inhibitory action of 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one against sterol 14α-demethylase are not prominently available, the structural features of chalcones make them potential candidates for interacting with the active site of this enzyme.

| Antifungal Target | Putative Mechanism of Action |

| Fungal Cell Membrane | Interaction with ergosterol, leading to altered membrane fluidity and integrity. |

| Sterol 14α-Demethylase (CYP51) | Potential inhibition of the enzyme, disrupting the ergosterol biosynthesis pathway. |

Antiviral Activity Mechanisms

The antiviral potential of thiophene chalcones has been investigated, particularly against plant viruses like the Tobacco Mosaic Virus (TMV).

Tobacco Mosaic Virus Coat Protein Binding: The coat protein (CP) of the Tobacco Mosaic Virus is essential for viral assembly, stability, and the initiation of infection. Research on chalcone derivatives, including those containing a thiophene sulfonate group, has revealed their ability to act as antiviral agents by targeting the TMV-CP. nih.gov Microscale thermophoresis (MST) and molecular docking studies have shown that these compounds can bind to the TMV-CP. nih.gov This binding interaction is believed to interfere with the normal function of the coat protein, potentially by embedding within the pocket between two subunits of the TMV-CP, thereby inhibiting viral replication and assembly. nih.gov Some chalcone derivatives have demonstrated the ability to disrupt the integrity of TMV particles.

| Antiviral Target | Mechanism of Action | Supporting Evidence |

| Tobacco Mosaic Virus Coat Protein (TMV-CP) | Binding to the coat protein, inhibiting viral assembly and function. nih.gov | Microscale Thermophoresis (MST), Molecular Docking. nih.gov |

Antioxidant Activity Mechanisms

Thiophene chalcones are recognized for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.

Free Radical Scavenging: Free radicals are highly reactive molecules that can cause oxidative damage to cells. The antioxidant mechanism of thiophenyl-chalcones involves the donation of a hydrogen atom or an electron to these free radicals, thereby neutralizing them. The presence of a hydroxyl group on the phenyl ring significantly enhances the antioxidant activity.

DPPH Radical Scavenging: The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity. Studies on various thiophenyl-chalcone derivatives have demonstrated their capacity to scavenge DPPH radicals. dergipark.org.tr The IC50 values, which represent the concentration of the compound required to scavenge 50% of the DPPH radicals, have been reported to be in the micromolar range for several derivatives. dergipark.org.tr For instance, a study on 1,3-di(thiophen-2-yl)prop-2-en-1-one, a related compound, reported an IC50 value of 13.52 µg/mL for DPPH radical scavenging activity. cumhuriyet.edu.trresearchgate.net

Hydroxyl Radical Scavenging: The hydroxyl radical is one of the most reactive and damaging free radicals. The ability of thiophene chalcones to scavenge hydroxyl radicals is a key aspect of their antioxidant potential. This scavenging activity helps to protect biological molecules from oxidative damage. Research on novel methoxy-substituted thiophene and benzothiophene (B83047) derivatives bearing chalcone moieties has shown significant antioxidant activity in hydroxyl radical scavenging assays.

| Radical Scavenging Assay | Observed Activity of Thiophene Chalcones |

| DPPH Radical Scavenging | Effective scavenging with IC50 values in the micromolar range. dergipark.org.tr |

| Hydroxyl Radical Scavenging | Demonstrated ability to scavenge hydroxyl radicals. |

Chemical Transformations and Derivatization Strategies of Thiophene Chalcones

Cyclization Reactions to Form Heterocyclic Compounds

The inherent reactivity of the chalcone (B49325) scaffold is widely exploited for the synthesis of five, six, and seven-membered heterocyclic rings, which are core structures in many pharmacologically significant molecules. jchemrev.compurkh.com The reaction typically proceeds via the initial Michael-type addition of a binucleophile to the enone system, followed by an intramolecular cyclization and dehydration step.

Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are readily synthesized from thiophene (B33073) chalcones. The most common method involves the cyclocondensation reaction of the chalcone with hydrazine (B178648) hydrate (B1144303) or its substituted derivatives, such as phenylhydrazine (B124118). purkh.comresearchgate.net

The reaction is typically carried out by refluxing the thiophene chalcone with the hydrazine derivative in a suitable solvent like ethanol (B145695). The presence of a catalyst, either basic (e.g., sodium hydroxide (B78521), piperidine) or acidic (e.g., glacial acetic acid), facilitates the reaction. juniperpublishers.comresearchgate.net The mechanism initiates with a nucleophilic attack by the hydrazine on the β-carbon of the chalcone (Michael addition), followed by an intramolecular cyclization involving the carbonyl group and the second nitrogen atom, ultimately leading to the stable 4,5-dihydropyrazole, known as a pyrazoline. researchgate.netwikipedia.org For instance, reacting 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one with phenylhydrazine in absolute ethanol with sodium hydroxide yields 1,5-diphenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole. juniperpublishers.com

Table 1: Synthesis of Pyrazoline Derivatives from Thiophene Chalcones

| Chalcone Precursor | Reagent | Catalyst/Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| 3-Phenyl-1-(thiophen-2-yl)prop-2-en-1-one | Phenylhydrazine | NaOH / Ethanol | 1,5-Diphenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 65.51 | juniperpublishers.com |

| 3-(4-Methoxyphenyl)-1-thiophen-2-yl-prop-2-en-1-one | Phenylhydrazine | NaOH / Ethanol | 5-(4-Methoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 60.37 | juniperpublishers.com |

| 3-(3,4-Dimethoxyphenyl)-1-thiophen-2-yl-prop-2-en-1-one | Phenylhydrazine | NaOH / Ethanol | 5-(3,4-Dimethoxyphenyl)-1-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole | 74.85 | juniperpublishers.com |

| Chalcone derivatives | Hydrazine Hydrate | Glacial Acetic Acid | Pyrazoline derivatives | 53.80 | researchgate.net |

| Chalcone derivatives | Thiosemicarbazide (B42300) | NaOH / Ethanol | Pyrazoline-1-carbothioamide derivatives | - | uitm.edu.my |

Six-membered pyrimidine (B1678525) rings can be constructed from thiophene chalcones by reacting them with various amidine-containing reagents. The choice of reagent dictates the substitution pattern on the resulting pyrimidine ring. Common reagents include urea, thiourea (B124793), and guanidine (B92328) hydrochloride, which yield pyrimidin-2(1H)-ones, pyrimidine-2(1H)-thiones, and 2-aminopyrimidines, respectively. acs.orgwikipedia.orgmasterorganicchemistry.com

These condensation reactions are typically performed under basic conditions, for example, by refluxing the chalcone and the reagent in an ethanolic potassium hydroxide solution. masterorganicchemistry.comlew.ro Microwave-assisted synthesis has also been employed as an efficient, environmentally friendly alternative that often leads to shorter reaction times and excellent yields. lew.ro The reaction mechanism involves the nucleophilic addition of the amidine to the chalcone's enone system, followed by cyclization and dehydration to form the stable heteroaromatic pyrimidine ring.

Table 2: Synthesis of Pyrimidine Derivatives from Thiophene Chalcones

| Reagent | Reaction Conditions | Product Type | Reference |

|---|---|---|---|

| Urea | Ethanolic NaOH, reflux | 4,6-Disubstituted-pyrimidin-2(1H)-one | wikipedia.orgmasterorganicchemistry.com |

| Urea | Ethanolic KOH, microwave irradiation | 4,6-Disubstituted-pyrimidin-2(1H)-one | lew.ro |

| Thiourea | Ethanolic KOH, reflux | 4,6-Disubstituted-pyrimidine-2(1H)-thione | wikipedia.orgmasterorganicchemistry.com |

| Guanidine Hydrochloride | Ethanolic KOH, reflux | 4,6-Disubstituted-pyrimidin-2-ylamine | masterorganicchemistry.comresearchgate.net |

The reactivity of the thiophene chalcone scaffold extends to the synthesis of other important cyclic structures through different strategic approaches.

Cyclohexenone Derivatives : Substituted cyclohexenones can be synthesized from thiophene chalcones via the Robinson annulation reaction. wikipedia.orgquimicaorganica.org This powerful ring-forming method involves two sequential steps: a Michael addition followed by an intramolecular aldol (B89426) condensation. quora.com Typically, an enolate generated from an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776) or cyclohexanone, acts as the nucleophile in the initial Michael addition to the β-carbon of the thiophene chalcone. wikipedia.orgresearchgate.net The resulting 1,5-dicarbonyl intermediate then undergoes a base-catalyzed intramolecular aldol condensation to form the six-membered cyclohexenone ring after a final dehydration step. wikipedia.orgquora.com

Pyrrole (B145914) Derivatives : The synthesis of pyrroles from thiophene chalcones is less direct but can be achieved through a multi-step process. A key strategy involves the initial conversion of the chalcone into a 1,4-dicarbonyl compound. This can be accomplished through reactions like the Stetter reaction, where an aldehyde is added across the double bond of the chalcone in the presence of a thiazolium salt catalyst. researchgate.net The resulting 1,4-diketone can then be cyclized to a substituted pyrrole using the Paal-Knorr synthesis. acs.org The Paal-Knorr reaction involves the condensation of the 1,4-diketone with ammonia (B1221849) or a primary amine under acidic conditions, leading to the formation of the pyrrole ring through dehydration. acs.org

Cyclopropane (B1198618) Derivatives : The Corey-Chaykovsky reaction provides a route to cyclopropane derivatives. Thiophene-containing chalcones react with dimethylsulfoxonium methylide, a sulfur ylide, to afford 2-arylcycloprop-1-yl 2-thienyl ketones in good yields. researchgate.net This reaction involves the nucleophilic addition of the ylide to the α,β-unsaturated system, followed by an intramolecular nucleophilic substitution to form the three-membered ring.

Synthesis of Hybrid Molecular Scaffolds

Molecular hybridization is a strategy in medicinal chemistry where two or more pharmacophoric units are combined into a single molecule. Thiophene chalcones are excellent starting materials for creating such hybrid structures, leveraging their reactivity to link the thiophene core to other heterocyclic systems.

A common strategy to synthesize thiophene-thiourea hybrids involves the reaction of a thiophene chalcone with thiourea. As described in the synthesis of pyrimidine derivatives (Section 7.1.2), this reaction under basic conditions leads to the formation of a 4-phenyl-6-(thiophen-2-yl)pyrimidine-2(1H)-thione. masterorganicchemistry.com This molecule effectively incorporates the thiophene ring and a thiourea moiety within a single, stable heterocyclic framework. The broader class of thiophene-thiourea derivatives, often synthesized from thiophene carboxamides and isothiocyanates, has been explored for various pharmacological properties, highlighting the value of this hybrid scaffold.

More complex hybrid scaffolds, such as those containing thiophene, pyrazole, and thiazole (B1198619) rings, can be constructed through multi-step synthetic sequences starting from thiophene-based precursors. A plausible pathway originating from 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one involves leveraging the formation of heterocyclic intermediates that can be further functionalized.

A representative synthesis could proceed as follows:

Pyrazoline-carbothioamide Formation : The thiophene chalcone is first reacted with thiosemicarbazide in the presence of a base. This reaction proceeds similarly to the pyrazoline synthesis, yielding a 5-phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide intermediate.

Thiazole Ring Annulation : The resulting thioamide derivative is then subjected to a Hantzsch-type thiazole synthesis. Reaction of the intermediate with an α-haloketone, such as a substituted phenacyl bromide, in refluxing ethanol leads to the cyclization and formation of the thiazole ring. This final step yields a complex hybrid molecule where a central pyrazoline ring is substituted with thiophene and thiazole moieties. This modular approach allows for the generation of a library of diverse derivatives by varying the substituents on both the initial chalcone and the α-haloketone. quimicaorganica.org

Chalcone-1,2,3-Triazole-Azole Hybrids

The molecular hybridization of chalcones with 1,2,3-triazole moieties has emerged as a significant strategy for creating novel chemical entities. The synthesis of these hybrids often involves the Claisen-Schmidt condensation of an appropriately substituted acetophenone (B1666503) and a corresponding aldehyde. For instance, 1,2,3-triazole-substituted acetophenones can be reacted with thiophene-2-carbaldehyde (B41791) in the presence of a base like ethanolic potassium hydroxide to yield the desired chalcone-triazole hybrids. nih.gov

Another prominent method for constructing the 1,2,3-triazole ring is the Huisgen 1,3-dipolar cycloaddition reaction between an azide (B81097) and an alkyne. Chalcones bearing a terminal alkyne group can be synthesized and subsequently reacted with various azides to produce a library of chalcone-1,2,3-triazole derivatives. This approach allows for the introduction of diverse substituents on the triazole ring, facilitating the exploration of structure-activity relationships.

Table 1: Synthesis of Representative Chalcone-1,2,3-Triazole Hybrids

| Reactant A | Reactant B | Catalyst/Conditions | Product | Ref. |

|---|---|---|---|---|

| 1,2,3-Triazole-substituted acetophenone | Thiophene-2-carbaldehyde | Ethanolic KOH, 3 h | (E)-1-(1,2,3-triazol-yl)-3-(thiophen-2-yl)prop-2-en-1-one derivative | nih.gov |

Indole-Chalcone Hybrids

Indole, a privileged scaffold in medicinal chemistry, has been successfully incorporated into the thiophene chalcone framework to generate potent hybrid molecules. researchgate.net The synthesis of these hybrids is typically achieved through base- or acid-catalyzed Claisen-Schmidt reactions. researchgate.net

A common synthetic route involves the condensation of indole-3-carboxaldehyde (B46971) derivatives with 2-acetylthiophene (B1664040) in the presence of a base such as aqueous potassium hydroxide. researchgate.net Alternatively, acetylated indoles can be reacted with benzaldehyde (B42025). acs.org A one-pot microwave-assisted approach has also been developed, which involves the reaction of 1-Boc-3-formylindole with various acetophenones, leading to simultaneous condensation and deprotection of the Boc group. journaljpri.com The resulting (E)-3-(1H-indol-3-yl)-1-(aryl)prop-2-en-1-ones are characterized by the trans configuration of the enone bridge, confirmed by the coupling constants of the vinylic protons in ¹H NMR spectra. researchgate.net

Table 2: Examples of Indole-Chalcone Hybrid Synthesis

| Indole Precursor | Ketone/Aldehyde | Catalyst/Conditions | Product Structure | Ref. |

|---|---|---|---|---|

| Indole-3-carboxaldehyde | 2-Acetylthiophene | KOH, Ethanol | (E)-1-(thiophen-2-yl)-3-(1H-indol-3-yl)prop-2-en-1-one | researchgate.net |

| 1-Boc-3-formylindole | Acetophenone | Piperidine, Ethanol, Microwave (180 °C, 3h) | (E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one | journaljpri.com |

Schiff Base and Azo Dye Derivatives

Schiff Base Derivatives The α,β-unsaturated carbonyl system of thiophene chalcones can be derivatized to form Schiff bases (imines) by condensation with primary amines. This chemical transformation introduces an azomethine (-C=N-) group, creating a new class of hybrid molecules. For example, thiophene chalcones containing a formyl group can react with various aromatic amines to yield the corresponding Schiff base derivatives. researchgate.net Another strategy involves synthesizing chalcones from amino-substituted acetophenones, followed by reaction of the amino group with an aldehyde to form the imine linkage. nih.gov These reactions are typically carried out in a suitable solvent like ethanol. researchgate.netnih.gov

Azo Dye Derivatives Azo dyes incorporating the thiophene chalcone scaffold can be synthesized, leveraging the chromophoric properties of the azo group (-N=N-). The standard synthesis involves a diazo coupling reaction. researchgate.net This process begins with the diazotization of an aromatic or heterocyclic amine using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt. researchgate.netekb.eg This reactive intermediate is then coupled with an electron-rich chalcone, such as one bearing a phenolic hydroxyl group, to yield the final azo dye derivative. The position of the azo linkage on the chalcone scaffold can be controlled by the structure of the starting materials. researchgate.netdergipark.org.tr

Chalcone-Furan/Thiophene Hybrids

Hybrids containing both furan (B31954) and thiophene rings linked by a chalcone bridge have been synthesized, primarily through the Claisen-Schmidt condensation. A key strategy involves the reaction of 2-acetylthiophene with various 5-aryl-furan-2-carboxaldehyde intermediates. nih.govresearchgate.net This reaction is typically performed in ethanol with an aqueous solution of a strong base like sodium hydroxide, with the mixture stirred at room temperature for several hours to yield the desired 3-furan-1-thiophene-based chalcones. nih.govresearchgate.net

Furthermore, chalcones featuring two thiophene rings ("twin thienyl chalcones") have been prepared. A green, solid-state, acid-catalyzed condensation of 2-acetylthiophene with a thienyl carboxaldehyde demonstrates an environmentally friendly approach to these specific hybrids. acs.org These syntheses allow for various substitutions on both the furan and thiophene rings, enabling the fine-tuning of the molecule's properties. nih.govnih.gov

Table 3: Synthesis of Chalcone-Furan/Thiophene Hybrids